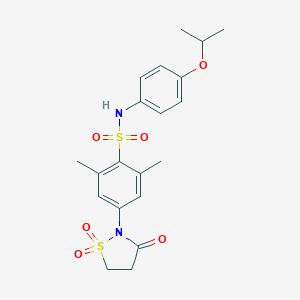![molecular formula C20H30N2O4 B253831 4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)
4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine, also known as MPOA, is a chemical compound that has been studied extensively in scientific research. It is a morpholine derivative that has been found to have potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine is not fully understood. It has been found to interact with various molecular targets, including dopamine receptors, acetylcholinesterase, and histone deacetylases. This compound has been found to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which play a role in cognitive function and motor control. This compound has also been found to inhibit the activity of histone deacetylases, which can lead to changes in gene expression and cell differentiation. Additionally, this compound has been found to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of this compound can be obtained with high purity. This compound has also been found to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the study of the molecular targets of this compound and the mechanisms by which it exerts its effects. Additionally, this compound could be studied in more animal models of neurological disorders and cancer to further explore its potential therapeutic applications. Finally, this compound could be studied in human clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is reacted with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with piperidine and morpholine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antitumor properties. This compound has been studied in various animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. It has also been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C20H30N2O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N2O4/c1-24-18-5-7-19(8-6-18)26-16-20(23)22-10-3-2-4-17(22)9-11-21-12-14-25-15-13-21/h5-8,17H,2-4,9-16H2,1H3 |
InChI-Schlüssel |
JZWDIKFEOMWVPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCOCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)

![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)